1-Isothiocyanato-6-(methylthio)hexane
Overview
Description
1-Isothiocyanato-6-(methylsulfenyl)-hexane is an organic compound with the molecular formula C8H15NOS2. It is known for its unique structure, which includes an isothiocyanate group and a methylsulfenyl group attached to a hexane chain.
Mechanism of Action
1-Isothiocyanato-6-(methylthio)hexane
, also known as 6-methylthiohexyl isothiocyanate , is a compound with diverse biological activities . Here is an overview of its mechanism of action:
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes involved in cellular signaling and metabolism .
Mode of Action
Isothiocyanates, including this compound, are known to induce oxidative stress, which can lead to various cellular responses . They can also inhibit the growth of several types of cultured human cancer cells .
Biochemical Pathways
Isothiocyanates can affect multiple biochemical pathways. For instance, they have been shown to suppress the metastasis potential of human non-small cell lung cancer cells by modulating metastasis-related gene expression and inhibiting the Akt/NFκB pathway .
Pharmacokinetics
Isothiocyanates are generally known to be rapidly absorbed and metabolized in the body .
Result of Action
The action of this compound can lead to various molecular and cellular effects. For instance, it has been shown to suppress the growth of human non-small cell lung cancer cells . It also has antimutagenic activity, particularly against aneuploidogen agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound has been found in wasabi (Wasabia japonica), suggesting that it may be influenced by factors such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-Isothiocyanato-6-(methylthio)hexane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. This compound acts as an inhibitor of this enzyme, thereby affecting the polyamine levels within cells . Additionally, it has been identified as an antineoplastic agent, suggesting its potential in cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound reduces cell survival by inhibiting key signaling pathways that promote cell proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with ornithine decarboxylase results in the inhibition of this enzyme, thereby reducing polyamine synthesis . Additionally, this compound can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and other cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of ornithine decarboxylase affects the polyamine biosynthesis pathway, leading to changes in polyamine levels within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isothiocyanato-6-(methylsulfenyl)-hexane can be synthesized through a series of chemical reactions. One common method involves the azidation of a precursor compound, followed by a reaction with a triphenylphosphine/carbon disulfide system. For example, 1-chloro-6-methoxyhexane can be converted to 1-isothiocyanato-6-methoxyhexane using this method .
Industrial Production Methods
Industrial production of 1-Isothiocyanato-6-(methylsulfenyl)-hexane typically involves large-scale synthesis using similar chemical routes. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Isothiocyanato-6-(methylsulfenyl)-hexane undergoes several types of chemical reactions, including:
Oxidation: The methylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiocyanate group can be reduced to form amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and related compounds.
Scientific Research Applications
1-Isothiocyanato-6-(methylsulfenyl)-hexane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Isothiocyanato-6-(methylsulfenyl)-hexane can be compared with other isothiocyanate-containing compounds, such as:
Allyl isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenethyl isothiocyanate: Found in cruciferous vegetables, studied for its anticancer properties.
Sulforaphane: Found in broccoli, known for its chemopreventive and anticancer activities
The uniqueness of 1-Isothiocyanato-6-(methylsulfenyl)-hexane lies in its specific structure, which combines an isothiocyanate group with a methylsulfenyl group, potentially offering distinct chemical and biological properties.
Properties
IUPAC Name |
1-isothiocyanato-6-methylsulfanylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBXPFAXPUDDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196118 | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; Penetrating raddish-like aroma | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.035-1.041 (20°) | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4430-39-1 | |
Record name | 1-Isothiocyanato-6-(methylthio)hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isothiocyanato-6-(methylsulfanyl)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63844HOL2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Isothiocyanato-6-(methylthio)hexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methylthiohexyl isothiocyanate exert its biological effects?
A1: 6-methylthiohexyl isothiocyanate interacts with the Nrf2/Keap1 system. [] This system is a key regulator of cellular defense mechanisms against oxidative stress and electrophilic insults.
Q2: What is the mechanism by which 6-methylthiohexyl isothiocyanate activates the Nrf2 pathway?
A2: Research suggests that 6-methylthiohexyl isothiocyanate modifies Keap1, a protein that normally sequesters and targets Nrf2 for degradation. [] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and accumulation in the nucleus. []
Q3: What happens when Nrf2 accumulates in the nucleus?
A3: Nuclear Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence. [] This binding initiates the transcription of genes encoding antioxidant and detoxification enzymes, such as NADP(H):quinone oxidoreductase 1 (NQO1). [] Increased NQO1 levels contribute to cellular protection against oxidative damage. []
Q4: What is known about the stability of 6-methylthiohexyl isothiocyanate?
A4: Studies have shown that 6-methylthiohexyl isothiocyanate is susceptible to degradation, primarily through enzymatic oxidation. [, ] Adding antioxidants like α-tocopherol and ascorbic acid can effectively stabilize 6-methylthiohexyl isothiocyanate and prevent its degradation. []
Q5: Are there alternative methods to stabilize 6-methylthiohexyl isothiocyanate?
A5: Yes, using enzyme inhibitors like EGCG (epigallocatechin gallate) or EDTA (ethylenediaminetetraacetic acid) has also shown promising results in stabilizing 6-methylthiohexyl isothiocyanate. []
Q6: Has 6-methylthiohexyl isothiocyanate been investigated for potential cancer chemopreventive effects?
A6: Yes, research in A/J mice demonstrated that pretreatment with 6-methylthiohexyl isothiocyanate inhibited O-methylguanine formation in the lungs induced by the carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. []
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